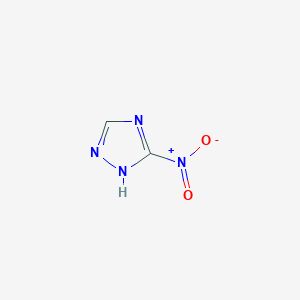
3-硝基-1,2,4-三唑
描述
3-Nitro-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one nitro group. This compound is known for its stability and energetic properties, making it a significant subject of study in various scientific fields .
科学研究应用
3-Nitro-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
作用机制
Target of Action
3-Nitro-1,2,4-triazole (NTO) is primarily used as an insensitive high energetic material . It is a low sensitive and thermally stable compound that can substitute highly sensitive high energetic materials that are thermally and photochemically less stable
Mode of Action
NTO interacts with its targets through chemical reactions. It is used in insensitive munitions (IMs) and its mode of action is primarily through its explosive properties . The interactions between NTO and binders in the IMs have been analyzed, showing that NTO forms more hydrogen bonds with certain binders, which may play a role in reducing the acidity of NTO .
Biochemical Pathways
Triazole derivatives have been shown to exhibit broad biological activities . For example, the 1,2,3-triazole ring has been found to produce anti-ChE activity by inhibiting both AChE and BuChE activities .
Pharmacokinetics
Its properties as an insensitive high energetic material suggest that it is stable under various conditions .
Result of Action
The primary result of NTO’s action is the release of energy in the form of an explosion . This is due to its properties as a high energetic material. In terms of biological effects, 1,2,3-triazole derivatives have been shown to inhibit AChE and BuChE activities .
Action Environment
The action of NTO is influenced by environmental factors such as temperature and pressure . Its stability and insensitivity to external forces make it suitable for use in various environments . Furthermore, the interaction of NTO with different binders can influence its properties .
生化分析
Biochemical Properties
3-Nitro-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Additionally, 3-Nitro-1,2,4-triazole can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity. These interactions contribute to its pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Cellular Effects
The effects of 3-Nitro-1,2,4-triazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Nitro-1,2,4-triazole has been observed to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Moreover, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 3-Nitro-1,2,4-triazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For example, 3-Nitro-1,2,4-triazole inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain drugs. Additionally, it can modulate gene expression by interacting with transcription factors and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-1,2,4-triazole change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 3-Nitro-1,2,4-triazole is relatively stable under physiological conditions but can degrade over time, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress and damage cellular components, affecting cell viability and function. Long-term exposure to 3-Nitro-1,2,4-triazole has been associated with chronic toxicity and adverse effects on cellular homeostasis .
Dosage Effects in Animal Models
The effects of 3-Nitro-1,2,4-triazole vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity. At high doses, 3-Nitro-1,2,4-triazole can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are dose-dependent and may result from the accumulation of reactive intermediates and oxidative stress .
Metabolic Pathways
3-Nitro-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidative metabolism of 3-Nitro-1,2,4-triazole, leading to the formation of metabolites that can be further conjugated with glutathione or glucuronic acid for excretion .
Transport and Distribution
The transport and distribution of 3-Nitro-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, 3-Nitro-1,2,4-triazole can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization and accumulation in specific tissues depend on its physicochemical properties and interactions with transporters .
Subcellular Localization
The subcellular localization of 3-Nitro-1,2,4-triazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, 3-Nitro-1,2,4-triazole can accumulate in the nucleus, affecting gene expression and chromatin structure. These subcellular localizations are critical for its biological activity and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1,2,4-triazole typically involves the nitration of 1,2,4-triazole. This can be achieved using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of 3-Nitro-1,2,4-triazole often employs a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
化学反应分析
Types of Reactions: 3-Nitro-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
相似化合物的比较
3-Nitro-1,2,4-triazole can be compared with other similar compounds such as:
1,2,3-Triazole: Differing in the position of nitrogen atoms, leading to different chemical properties and reactivity.
5-Nitro-1,2,4-triazole: Similar structure but with the nitro group at a different position, affecting its stability and reactivity.
Uniqueness: 3-Nitro-1,2,4-triazole is unique due to its specific arrangement of nitrogen atoms and the nitro group, which imparts distinct chemical and physical properties, making it valuable in various applications .
属性
IUPAC Name |
5-nitro-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2/c7-6(8)2-3-1-4-5-2/h1H,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEFXPHXHHANKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179504 | |
| Record name | 3-Nitro-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24807-55-4 | |
| Record name | 3-Nitro-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24807-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024807554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24807-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)












